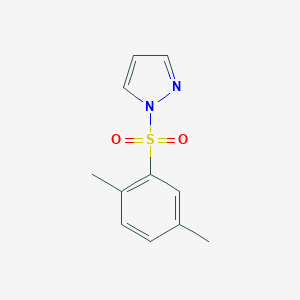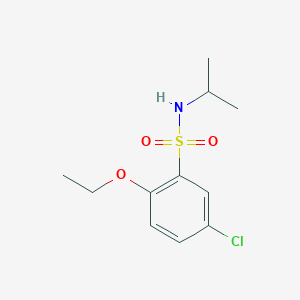
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide, also known as CEIBS, is a sulfonamide compound that has been studied extensively for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research and development.
Wirkmechanismus
The mechanism of action of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the modulation of immune system function. These effects make this compound a promising candidate for further research and development in the field of medicinal chemistry.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide is that it has been shown to exhibit potent anti-tumor and anti-inflammatory effects in vitro, making it a useful compound for laboratory experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide, including:
1. Further investigation into the mechanism of action of this compound, in order to better understand its potential therapeutic applications.
2. Development of more potent and selective derivatives of this compound, in order to optimize its therapeutic potential.
3. Investigation of the efficacy of this compound in animal models of cancer and inflammation, in order to determine its potential for clinical use.
4. Exploration of the potential use of this compound in combination with other therapeutic agents, in order to enhance its anti-tumor and anti-inflammatory effects.
5. Investigation of the potential use of this compound in other disease states, such as neurodegenerative diseases or infectious diseases.
Synthesemethoden
The synthesis of 5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide involves the reaction of 5-chloro-2-nitrobenzenesulfonamide with isopropyl alcohol in the presence of a reducing agent such as iron powder. This reaction results in the formation of the desired product, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-chloro-2-ethoxy-N-isopropylbenzenesulfonamide has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and inflammation. Research has shown that this compound exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for further investigation.
Eigenschaften
IUPAC Name |
5-chloro-2-ethoxy-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO3S/c1-4-16-10-6-5-9(12)7-11(10)17(14,15)13-8(2)3/h5-8,13H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMKYOAFRRIVLR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



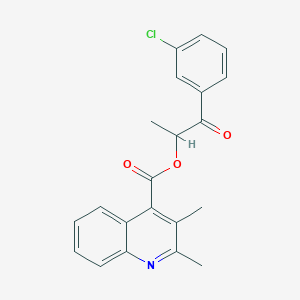
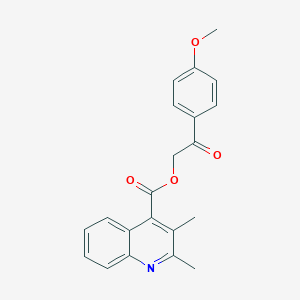
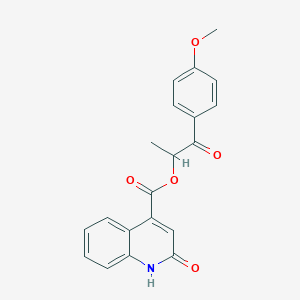

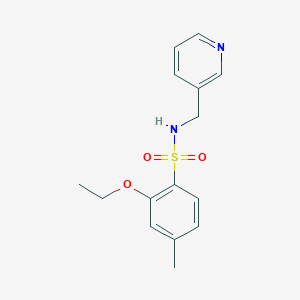
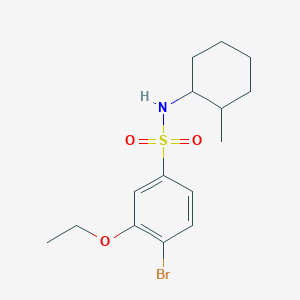

![2,5-dimethyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl ethyl ether](/img/structure/B500526.png)
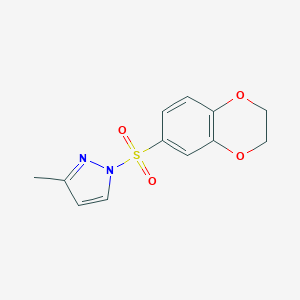
![2-isopropyl-4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl methyl ether](/img/structure/B500529.png)

